3-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid: is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a carboxylic acid group, and a 4-methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors One common method involves the condensation of 4-methylbenzylhydrazine with ethyl acetoacetate to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the pyrazole ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, such as acylation or alkylation.
Condensation: The carboxylic acid group can undergo condensation reactions to form amides or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like acyl chlorides or alkyl halides.
Condensation: Reagents like carbodiimides or acid chlorides.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Acylated or alkylated derivatives.
Condensation: Amides or esters.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Potential applications in medicine include the development of anti-inflammatory, anticancer, and antimicrobial agents. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This can lead to inhibition or activation of biological pathways, depending on the specific target and context.
Comparison with Similar Compounds
3-amino-1H-pyrazole-4-carboxylic acid: Lacks the 4-methylbenzyl group, which may affect its binding affinity and specificity.
1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid: Lacks the amino group, which may reduce its ability to form hydrogen bonds with biological targets.
3-amino-1H-pyrazole-4-carboxamide: Contains an amide group instead of a carboxylic acid group, which may alter its chemical reactivity and biological activity.
Uniqueness: The presence of both the amino group and the 4-methylbenzyl group in 3-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid provides a unique combination of functional groups that can interact with a wide range of biological targets. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
3-amino-1-[(4-methylphenyl)methyl]pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-2-4-9(5-3-8)6-15-7-10(12(16)17)11(13)14-15/h2-5,7H,6H2,1H3,(H2,13,14)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKGUURZBSERGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=N2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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